5-ethyl-4,6-dimethylbenzene-1,2,3-triol

Übersicht

Beschreibung

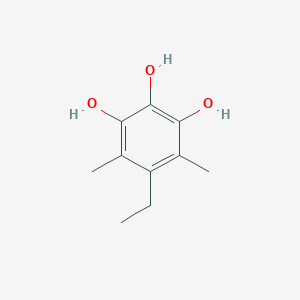

This compound is characterized by the presence of three hydroxyl groups, two methyl groups, and one ethyl group attached to a benzene ring . It is a derivative of benzene and belongs to the class of polyhydroxybenzenes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of 4,6-dimethyl-5-ethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions . The reaction conditions often require an acidic or basic medium to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene can be achieved through catalytic processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to enhance the reaction rate and yield. The process involves the continuous flow of reactants through a reactor, maintaining optimal temperature and pressure conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Quinones.

Reduction: Benzene derivatives with reduced hydroxyl groups.

Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Trihydroxybenzene: Lacks the ethyl and methyl groups, making it less hydrophobic.

1,2,4-Trihydroxy-5-methylbenzene: Contains a different arrangement of hydroxyl and methyl groups.

1,2,3-Trihydroxy-5-ethylbenzene: Similar structure but lacks the additional methyl groups.

Uniqueness

1,2,3-Trihydroxy-4,6-dimethyl-5-ethylbenzene is unique due to its specific arrangement of hydroxyl, methyl, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biologische Aktivität

5-Ethyl-4,6-dimethylbenzene-1,2,3-triol, also known by its CAS number 2151-18-0, is a polyhydroxylated aromatic compound characterized by three hydroxyl (-OH) groups and two methyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure can be depicted as follows:

This structure highlights the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Antioxidant Properties

One of the most notable biological activities of this compound is its potential antioxidant capability. The hydroxyl groups in the compound can donate hydrogen atoms to free radicals, thereby neutralizing oxidative stress in biological systems. This property has implications for preventing cellular damage and may play a role in reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

The mechanism by which this compound exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their conformation and function.

- Radical Scavenging : The compound acts as a radical scavenger, effectively neutralizing free radicals and reactive oxygen species (ROS) in cellular environments.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various polyhydroxylated compounds. The results indicated that this compound exhibited significant radical scavenging activity compared to other similar compounds. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| 1,2,3-Trihydroxybenzene | 30 |

| 4-Hydroxybenzoic acid | 50 |

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of this compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in managing inflammatory diseases.

Applications in Medicine and Industry

The biological activities of this compound position it as a candidate for:

- Drug Development : Its antioxidant and anti-inflammatory properties make it a promising candidate for developing new therapeutic agents.

- Nutraceuticals : The compound may be used in dietary supplements aimed at enhancing health through its protective effects against oxidative stress.

Eigenschaften

IUPAC Name |

5-ethyl-4,6-dimethylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-7-5(2)8(11)10(13)9(12)6(7)3/h11-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSXIVJAKNLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175848 | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2151-18-0 | |

| Record name | Barnol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002151180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barnol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.